molecular formula C29H34N4O6 B12344820 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Cat. No.: B12344820
M. Wt: 534.6 g/mol
InChI Key: XUQQBEXQGWSYCI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzodioxole moiety and a quinazolinone core, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets to understand its mechanism of action.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, known for their diverse biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C29H34N4O6

Molecular Weight

534.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]butanamide

InChI

InChI=1S/C29H34N4O6/c1-19-6-4-7-21(14-19)31-27(35)17-33-23-9-3-2-8-22(23)28(36)32(29(33)37)13-5-10-26(34)30-16-20-11-12-24-25(15-20)39-18-38-24/h4,6-7,11-12,14-15,22-23H,2-3,5,8-10,13,16-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

XUQQBEXQGWSYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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